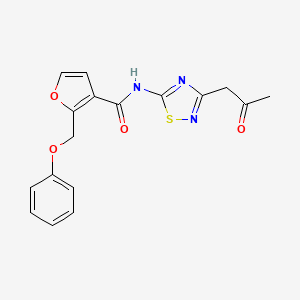
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce cancer cell death. It also has anti-inflammatory effects and can reduce inflammation in the body. Additionally, this compound has been shown to have antifungal and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes and pathways. This allows for precise targeting of cancer cells, inflammation, and microbial growth. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and subjects involved in the experiments.
Zukünftige Richtungen
There are various future directions for the study of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide. One direction is to further investigate its potential use as an anticancer agent and to develop more effective cancer treatments based on this compound. Another direction is to study its potential use as an anti-inflammatory agent and to develop treatments for inflammatory diseases. Additionally, further research is needed to explore the potential use of this compound as an antifungal and antibacterial agent.
Synthesemethoden
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide is synthesized using a specific method that involves the reaction of 2-(phenoxymethyl)furan-3-carboxylic acid with thionyl chloride and then with hydrazine hydrate. The resulting compound is then reacted with 2-oxopropanal to produce the final product. The synthesis method is precise and yields a high-quality product.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide has various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit cancer cell growth. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-(phenoxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)13-7-8-23-14(13)10-24-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPBHCDITMSKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-2-(phenoxymethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
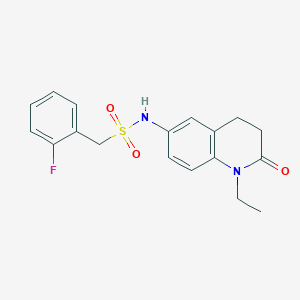
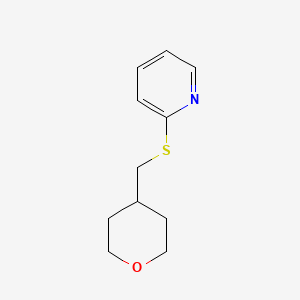
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
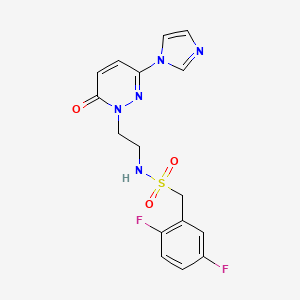


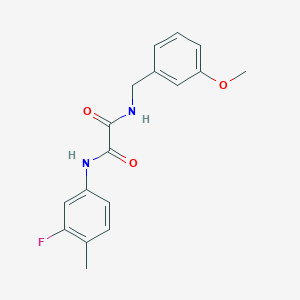
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)